- Process for preparation of geminal (difluorocycloalkyl)methylamines, World Intellectual Property Organization, , ,
Cas no 459-53-0 (4-Fluorocyclohex-3-enecarbonitrile)

4-Fluorocyclohex-3-enecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluorocyclohex-3-enecarbonitrile
- 4-fluorocyclohex-3-ene-1-carbonitrile
- 459-53-0
- DTXSID50634192
- SCHEMBL4883575
-
- Inchi: InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h3,6H,1-2,4H2
- InChI Key: RJKKMTWHFXXZAR-UHFFFAOYSA-N
- SMILES: C1C=C(CCC1C#N)F
Computed Properties
- Exact Mass: 125.064077422g/mol
- Monoisotopic Mass: 125.064077422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8Ų
- XLogP3: 1.3
4-Fluorocyclohex-3-enecarbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736299-1g |
4-Fluorocyclohex-3-ene-1-carbonitrile |
459-53-0 | 98% | 1g |
¥4949.00 | 2024-05-12 | |
Chemenu | CM201381-1g |
4-fluorocyclohex-3-ene-1-carbonitrile |
459-53-0 | 95% | 1g |
$830 | 2021-06-15 |
4-Fluorocyclohex-3-enecarbonitrile Production Method
Synthetic Routes 1
1.2 Reagents: Water
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 30 min, rt; rt; 18 h, rt
4-Fluorocyclohex-3-enecarbonitrile Raw materials
4-Fluorocyclohex-3-enecarbonitrile Preparation Products
4-Fluorocyclohex-3-enecarbonitrile Related Literature
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Additional information on 4-Fluorocyclohex-3-enecarbonitrile
4-Fluorocyclohex-3-enecarbonitrile: A Comprehensive Overview
4-Fluorocyclohex-3-enecarbonitrile (CAS No. 459-53-0) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a fluorinated cyclohexene ring and a nitrile group, exhibits a range of interesting properties that make it a valuable subject for research and application.
The cyclohexene ring in 4-fluorocyclohex-3-enecarbonitrile serves as a versatile platform for chemical modifications. The presence of the fluorine atom introduces electronic effects that can influence the reactivity and stability of the molecule. Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the synthesis of high-performance polymers and coatings.
One of the most notable aspects of 4-fluorocyclohex-3-enecarbonitrile is its role in drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive molecules with specific pharmacological properties. For instance, the nitrile group can be readily transformed into other functional groups, enabling the creation of diverse chemical libraries for screening potential drug candidates.
Recent advancements in synthetic chemistry have also shed light on novel methods for synthesizing 4-fluorocyclohex-3-enecarbonitrile. These methods often involve catalytic processes that enhance efficiency and selectivity, making large-scale production more feasible. The compound's ability to undergo various types of reactions, such as cycloadditions and nucleophilic substitutions, further underscores its importance in organic synthesis.
In terms of applications, 4-fluorocyclohex-3-enecarbonitrile has shown promise in the development of electronic materials. Its electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Moreover, its compatibility with modern manufacturing techniques positions it as a potential key component in next-generation technologies.
The structural versatility of 4-fluorocyclohex-3-enecarbonitrile also extends to its use in polymer chemistry. By incorporating this compound into polymer backbones, scientists have developed materials with enhanced mechanical strength and thermal stability. These polymers find applications in aerospace, automotive industries, and advanced packaging solutions.
From an environmental standpoint, researchers have investigated the biodegradation pathways of 4-fluorocyclohex-3-enecarbonitrile to assess its impact on ecosystems. Studies indicate that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment. This information is crucial for developing sustainable practices in its production and disposal.
In summary, 4-fluorocyclohex-3-enecarbonitrile (CAS No. 459-53-0) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, reactivity, and functional versatility continue to drive innovative research and development efforts. As new insights emerge from ongoing studies, this compound is poised to play an even more significant role in advancing modern science and technology.
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